3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a spirocyclic structure, which means it contains two rings that are connected through a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. One common synthetic route includes the use of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes through its interactions with key biomolecules .
Comparison with Similar Compounds
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound has a similar structure but with a methyl group at a different position, which can influence its chemical and biological properties.
3,3-diMethyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound has two methyl groups, which can affect its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
OPGXFKIURNANDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3(O1)CCNCC3.Cl |
Origin of Product |
United States |
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